![molecular formula C13H11NO3 B041717 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376592-93-7](/img/structure/B41717.png)
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group on the biphenyl scaffold. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of biphenyl, followed by reduction and subsequent functional group transformations. For example, nitration of biphenyl can be carried out using nitric acid and sulfuric acid to introduce nitro groups. The nitro groups can then be reduced to amino groups using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, catalytic hydrogenation methods can be employed for the reduction of nitro groups to amino groups in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 3’-Amino-2’-oxo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Eltrombopag Olamine
Eltrombopag olamine is primarily used to treat thrombocytopenia in patients with chronic immune (idiopathic) thrombocytopenic purpura (ITP). It functions as a thrombopoietin receptor agonist, stimulating platelet production in the bone marrow. The compound is marketed under the trade name Promacta® by GlaxoSmithKline in the United States and has been shown to increase platelet counts effectively .
Mechanism of Action
The compound acts by mimicking the action of thrombopoietin, a natural hormone that regulates platelet production. By binding to the thrombopoietin receptor, eltrombopag activates signaling pathways that lead to increased megakaryocyte proliferation and differentiation, resulting in enhanced platelet production .
Synthesis Processes
The synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid involves several key steps:
- Starting Materials : The synthesis begins with a benzylic protected intermediate compound.
- Suzuki Reaction : The process utilizes a Suzuki reaction involving specific reactants and conditions not previously suggested in prior art. This step is crucial for achieving high yields and purity .
- Reduction and Deprotection : Following the Suzuki reaction, a reduction of the nitro group and deprotection of the phenol group are performed in a single step using hydrogen gas and a palladium catalyst. This method enhances the efficiency of the synthesis process .
Case Studies and Research Findings
Several studies have documented the effectiveness of eltrombopag olamine in clinical settings:
- Clinical Trials : A pivotal trial demonstrated that eltrombopag significantly increased platelet counts compared to placebo in patients with chronic ITP. Patients receiving eltrombopag achieved higher rates of response (defined as platelet counts ≥50 x 10^9/L) than those on placebo .
- Safety Profile : The safety profile of eltrombopag has been extensively studied. Common adverse effects include headache, nausea, and liver function abnormalities. Monitoring liver enzymes is essential during treatment due to potential hepatotoxicity .
Wirkmechanismus
The mechanism of action of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: A biphenyl derivative with similar functional groups but different substitution patterns.
3-Amino-2-hydroxy acetophenone: A structurally related compound with similar functional groups but a different core structure.
Uniqueness
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biologische Aktivität
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide an extensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H13NO3
- Molecular Weight : 233.25 g/mol
- Structure : The compound features a biphenyl moiety with an amino group and a hydroxy group on the biphenyl ring, along with a carboxylic acid functional group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings are summarized in the table below:
Study 1: Anticancer Efficacy
In a study exploring the anticancer properties of various biphenyl derivatives, this compound was found to inhibit the growth of several cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against breast cancer cells, indicating its potential as a therapeutic agent.
Study 2: Neuroprotection
Research investigating neuroprotective agents highlighted the efficacy of this compound in reducing oxidative stress-induced neuronal damage. In cellular models, it was shown to decrease reactive oxygen species (ROS) levels significantly, suggesting its role as a neuroprotective agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption characteristics due to its polar functional groups.
- Distribution : Likely distributed throughout body tissues due to its lipophilic nature.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
- Excretion : Predominantly excreted via renal pathways.
Eigenschaften
IUPAC Name |
3-(3-amino-2-hydroxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYSSHNDUXXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467509 | |
Record name | 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376592-93-7 | |
Record name | 3'-Amino-2'-hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376592937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-amino-2-hydroxyphenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3′-Amino-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GS5685MP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes for producing 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid?
A1: Two main synthetic routes are described in the research:
Q2: What are the advantages of the different synthetic approaches for 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid?
A2: The research highlights specific advantages for each synthetic route:
Q3: How is 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid used in the synthesis of Eltrombopag?
A: 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid serves as a crucial building block in the synthesis of Eltrombopag [, ]. It undergoes a diazotization reaction at low temperatures, followed by coupling with 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to yield Eltrombopag. This final step highlights the importance of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid in constructing the complex structure of Eltrombopag.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.